molecular formula C12H16O2 B1362501 5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione CAS No. 28255-08-5

5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione

Cat. No.: B1362501
CAS No.: 28255-08-5
M. Wt: 192.25 g/mol
InChI Key: YMSJMUXZPBXLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione is an organic compound with the molecular formula C12H16O2 It is a derivative of naphthalene and is characterized by its two ketone groups at positions 1 and 6, and its tetrahydro structure, which includes two methyl groups at positions 5 and 8a

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the naphthalene core structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,8a-Dimethyl-3,4,8,8a-tetrahydro-1,6-(2h,7h)-naphthalenedione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing cellular processes. Additionally, its hydrophobic naphthalene core allows it to interact with lipid membranes and proteins, potentially modulating their function .

Comparison with Similar Compounds

Properties

IUPAC Name

5,8a-dimethyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-9-4-3-5-11(14)12(9,2)7-6-10(8)13/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSJMUXZPBXLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)C2(CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28255-08-5
Record name NSC179336
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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